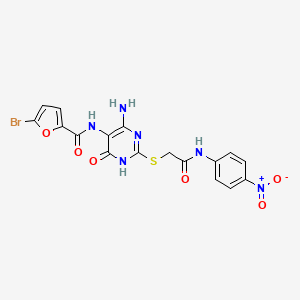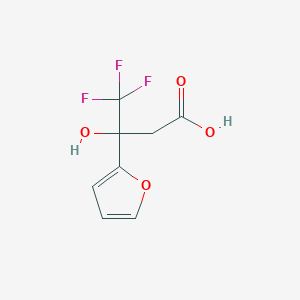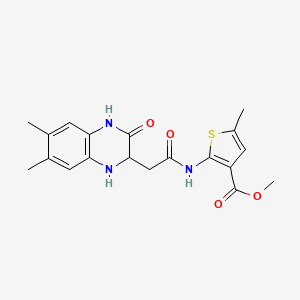![molecular formula C24H31N5O2 B2780735 9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-43-8](/img/structure/B2780735.png)
9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimido[2,1-f]purine, which is a type of purine. Purines are biologically significant and are found in many biological compounds such as DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[2,1-f]purine ring system, and the addition of the various substituents. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound contains a cyclohexyl group, two methyl groups, and a 2-methylbenzyl group attached to a tetrahydropyrimido[2,1-f]purine ring system. The 3D conformation of the molecule would depend on the preferred conformations of the cyclohexyl and purine rings, and the orientations of the substituents .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the methyl groups might be susceptible to oxidation, and the purine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, it might have low solubility in water due to the presence of the nonpolar cyclohexyl and methyl groups .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated innovative methodologies in the regioselective synthesis of pyrimidine-annelated heterocycles, showcasing the versatility of related compounds in generating structurally diverse heterocycles. For instance, Majumdar et al. (2001) highlighted a process yielding 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione among other compounds, underscoring the synthetic utility of similar chemical frameworks in creating complex heterocyclic structures Majumdar, Das, Kundu, & Bandyopadhyay, 2001.
Multi-target Drugs for Neurodegenerative Diseases
The design and synthesis of tricyclic xanthine derivatives, including structures akin to the queried compound, have been explored for their potential in treating neurodegenerative diseases. Brunschweiger et al. (2014) discovered compounds acting as potent dual-target-directed A1/A2A adenosine receptor antagonists. Their findings suggest that such compounds could offer symptomatic relief and possibly disease-modifying effects in neurodegenerative conditions, highlighting the therapeutic promise of these chemical scaffolds Brunschweiger, Koch, Schlenk, et al., 2014.
Dual-target Directed Ligands
Further investigations into N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones have revealed their potential as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. Załuski et al. (2019) synthesized and evaluated a library of these compounds, identifying several with promising dual-acting capabilities. This research underscores the versatility of purine-based scaffolds in developing multi-target drugs for neurological disorders Załuski, Schabikowski, Schlenk, et al., 2019.
Catalysis and Polymer Synthesis
In the realm of polymer science, parabanic acid derivatives have been explored for their role as latent catalysts in polymerization processes. Altmann, Frey, & Buchmeiser (2020) utilized a spirocyclic parabanic acid derivative for the polymerization of anhydride-cured epoxide resins and azepan-2-one. This study highlights the innovative use of such compounds in catalyzing polymer synthesis, offering insights into their practical applications beyond medicinal chemistry Altmann, Frey, & Buchmeiser, 2020.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-16-13-27(19-11-5-4-6-12-19)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)3)15-18-10-8-7-9-17(18)2/h7-10,16,19H,4-6,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCPNJSLHSVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)

![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)




![ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate](/img/structure/B2780671.png)

